2-(2,3,4,5-Tetrafluorophenyl)acetaldehyde

Description

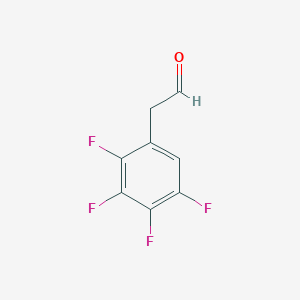

2-(2,3,4,5-Tetrafluorophenyl)acetaldehyde is a fluorinated aromatic aldehyde characterized by a phenyl ring substituted with four fluorine atoms at the 2, 3, 4, and 5 positions, coupled with an acetaldehyde functional group. Fluorinated aromatic compounds are critical in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, lipophilicity, and bioactivity. The tetrafluorophenyl moiety, in particular, is known to influence electronic and steric properties, making it a valuable scaffold in drug design and synthesis .

Additionally, fluorinated aldehydes are intermediates in organic synthesis, enabling the introduction of fluorine atoms into complex molecules for improved metabolic stability and target binding .

Properties

CAS No. |

111991-21-0 |

|---|---|

Molecular Formula |

C8H4F4O |

Molecular Weight |

192.11 g/mol |

IUPAC Name |

2-(2,3,4,5-tetrafluorophenyl)acetaldehyde |

InChI |

InChI=1S/C8H4F4O/c9-5-3-4(1-2-13)6(10)8(12)7(5)11/h2-3H,1H2 |

InChI Key |

UTAGXECYEFGYFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4,5-Tetrafluorophenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 2,3,4,5-tetrafluorobenzyl chloride with a suitable aldehyde precursor under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4,5-Tetrafluorophenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

Oxidation: 2-(2,3,4,5-Tetrafluorophenyl)acetic acid

Reduction: 2-(2,3,4,5-Tetrafluorophenyl)ethanol

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,3,4,5-Tetrafluorophenyl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2-(2,3,4,5-Tetrafluorophenyl)acetaldehyde depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The table below compares 2-(2,3,4,5-Tetrafluorophenyl)acetaldehyde with key analogs, focusing on substituent patterns and inferred properties:

Key Observations:

- Fluorination vs. Bromination/Methoxylation: The tetrafluorophenyl group in this compound confers higher electronegativity and lipophilicity compared to bromo- or methoxy-substituted analogs.

- Functional Group Diversity : Replacing the boronic acid group in (2,3,4,5-Tetrafluorophenyl)boronic acid with an acetaldehyde group shifts reactivity from cross-coupling applications to nucleophilic addition or condensation reactions, useful in constructing heterocycles or chiral centers .

Biological Activity

2-(2,3,4,5-Tetrafluorophenyl)acetaldehyde, with the CAS number 111991-21-0, is a fluorinated aromatic aldehyde that has garnered interest in various fields of research due to its potential biological activities. This compound is characterized by the presence of four fluorine atoms on its phenyl ring, which significantly alters its chemical properties and biological interactions.

The molecular formula of this compound is C9H6F4O, and it has a molecular weight of 208.14 g/mol. The structure includes an acetaldehyde functional group attached to a tetrafluorophenyl moiety, which enhances its reactivity and potential for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H6F4O |

| Molecular Weight | 208.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | 111991-21-0 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of fluorine atoms may enhance lipophilicity and alter the compound's binding affinity to enzymes or receptors. This can lead to modulation of metabolic pathways or inhibition of specific biological functions.

Potential Mechanisms:

- Enzyme Inhibition : The aldehyde group may participate in nucleophilic attacks by thiol or amine groups in proteins, leading to enzyme inhibition.

- Reactive Oxygen Species (ROS) Generation : Fluorinated compounds are known to generate ROS under certain conditions, which can affect cellular signaling pathways and induce oxidative stress.

- DNA Interaction : Aldehydes can form adducts with DNA bases, potentially leading to mutagenic effects.

Biological Activities

Research into the biological activities of this compound has revealed several areas of interest:

Antimicrobial Activity

Studies have indicated that certain fluorinated compounds exhibit antimicrobial properties. The unique structure of this compound may contribute to its effectiveness against various bacterial strains.

Cytotoxicity

Preliminary studies suggest that this compound may have cytotoxic effects on specific cancer cell lines. The mechanism may involve apoptosis induction through oxidative stress or direct interaction with cellular components.

Case Studies

-

Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various fluorinated aldehydes found that this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 15 Bacillus subtilis 12 -

Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity.

Concentration (µM) Cell Viability (%) 10 85 25 70 50 45

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.